1-Allyl-3-(2-methoxyphenyl)thiourea
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Overview
Description
1-Allyl-3-(2-methoxyphenyl)thiourea is a compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an allyl group, an o-methoxyphenyl group, and a thio group attached to the urea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(2-methoxyphenyl)thiourea typically involves the reaction of allyl isothiocyanate with o-methoxyaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The allyl and o-methoxyphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Allyl-3-(2-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The allyl and o-methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog without the allyl and o-methoxyphenyl groups.
N,N’-Dimethylthiourea: Contains methyl groups instead of allyl and o-methoxyphenyl groups.
Tetramethylthiourea: Contains four methyl groups.
Uniqueness
1-Allyl-3-(2-methoxyphenyl)thiourea is unique due to the presence of the allyl and o-methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1207-94-9 |
---|---|
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H14N2OS/c1-3-8-12-11(15)13-9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H2,12,13,15) |
InChI Key |
OXFCBWYEQXGNIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NCC=C |
Isomeric SMILES |
COC1=CC=CC=C1NC(=NCC=C)S |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC=C |
Key on ui other cas no. |
1207-94-9 |
Origin of Product |
United States |
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